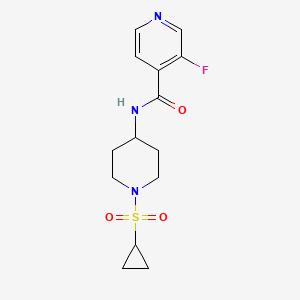![molecular formula C13H19ClN2O2S B6974562 [1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-yl]methanamine](/img/structure/B6974562.png)
[1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-yl]methanamine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a methanamine group and a 2-chlorophenylmethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-yl]methanamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methanamine Group: The methanamine group is introduced via reductive amination, where an amine is reacted with a carbonyl compound in the presence of a reducing agent.
Attachment of the 2-Chlorophenylmethylsulfonyl Group: This step involves the sulfonylation of the piperidine ring with a 2-chlorophenylmethylsulfonyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
[1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-yl]methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-yl]methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
[1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-yl]methanamine: can be compared with other piperidine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chlorophenylmethylsulfonyl group can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
[1-[(2-chlorophenyl)methylsulfonyl]piperidin-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2S/c14-13-4-2-1-3-12(13)10-19(17,18)16-7-5-11(9-15)6-8-16/h1-4,11H,5-10,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRMGDPIRWAREZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)S(=O)(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(3-methylphenyl)methyl]-N-[1-(1,3-thiazol-2-yl)propyl]azetidine-1-carboxamide](/img/structure/B6974483.png)
![N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-3-[(3-methylphenyl)methyl]azetidine-1-carboxamide](/img/structure/B6974488.png)
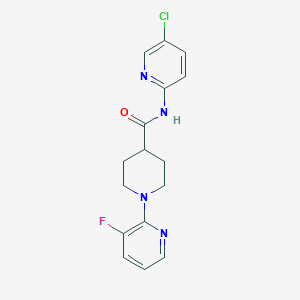
![[2-[(4,5-Dimethyl-1,3-oxazol-2-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B6974503.png)
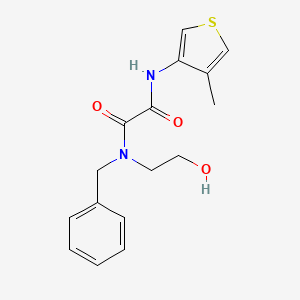
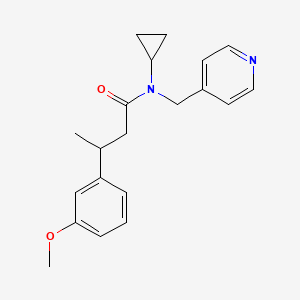
![3-[4-(2,2,2-trifluoroethylsulfamoylamino)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B6974542.png)
![2-Propylsulfanyl-1-[4-(2,2,2-trifluoroethylsulfamoylamino)piperidin-1-yl]ethanone](/img/structure/B6974548.png)
![1-(4-cyano-2-fluorophenyl)-N-[(2-imidazol-1-ylphenyl)methyl]methanesulfonamide](/img/structure/B6974555.png)
![6-cyclopropyl-1,3-dimethyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B6974564.png)
![1-(2-chlorophenyl)-N-[3-(methylamino)propyl]methanesulfonamide](/img/structure/B6974571.png)
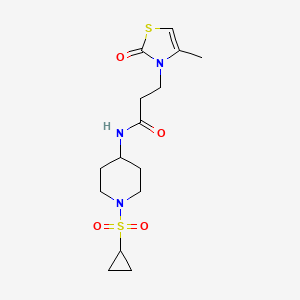
![N-(1-cyclopropylsulfonylpiperidin-4-yl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B6974602.png)
